molecular formula C12H16ClNO B6268087 [1-(4-chlorophenyl)piperidin-3-yl]methanol CAS No. 133749-00-5

[1-(4-chlorophenyl)piperidin-3-yl]methanol

Cat. No.: B6268087
CAS No.: 133749-00-5
M. Wt: 225.7
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Description

[1-(4-chlorophenyl)piperidin-3-yl]methanol ( 133749-00-5) is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . Its structure features a piperidine ring substituted with a hydroxymethyl group at the 3-position and a 4-chlorophenyl group at the 1-position . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used as a building block for the preparation of more complex molecules, particularly in the development of pharmaceutical candidates and biochemical probes. The compound should be stored as recommended by the supplier. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

133749-00-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl Piperidin 3 Yl Methanol

Strategic Approaches for Constructing the Piperidine (B6355638) Core

The piperidine ring is a foundational structure in numerous compounds, and its synthesis has been a significant focus for organic chemists. nih.gov The construction of the substituted piperidine core of [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980) can be approached through various synthetic paradigms.

The synthesis of the 1-aryl-3-hydroxymethylpiperidine scaffold can be achieved through either linear or convergent strategies.

Linear Synthesis involves the stepwise construction of the piperidine ring from acyclic precursors, followed by functional group manipulations. A classic, though often low-yielding, approach to piperidones involves the Dieckmann condensation of a diester to form a cyclic β-ketoester, which can then be further modified. nih.gov More modern methods, such as ring-closing metathesis (RCM), offer a powerful alternative for constructing the piperidine ring, which can subsequently be N-arylated and the C3-substituent modified to the required hydroxymethyl group. nih.gov

Convergent Synthesis offers an efficient alternative by preparing key fragments separately before combining them in a final step. For this compound, a common convergent strategy involves the coupling of a pre-formed piperidine derivative, such as (piperidin-3-yl)methanol, with a suitable 4-chlorophenyl precursor. This approach often relies on powerful cross-coupling reactions to form the crucial C-N bond.

Table 1: Comparison of General Piperidine Core Synthetic Strategies

Strategy Description Key Reactions Advantages Disadvantages
Linear Stepwise formation of the piperidine ring from an acyclic starting material. Dieckmann Condensation, Ring-Closing Metathesis (RCM) Allows for diverse modifications at each step. Can involve more steps, potentially leading to lower overall yields. nih.gov
Convergent Synthesis of separate piperidine and aryl fragments, followed by a final coupling step. Buchwald-Hartwig Amination, Ullmann Condensation Often higher overall yield, increased efficiency. wikipedia.org Requires synthesis of two advanced intermediates.

Enantioselective and Diastereoselective Synthetic Routes

Given the presence of a stereocenter at the C3 position of the piperidine ring, controlling the stereochemistry is critical for applications where a specific enantiomer or diastereomer is required. The synthesis of a closely related analogue, [(-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine], highlights the importance of stereocontrol in this class of compounds. nih.gov

Enantioselective routes often employ chiral catalysts or auxiliaries to induce stereoselectivity. For instance, the enantioselective fluorination of piperidine precursors using modified cinchona alkaloid catalysts has been reported, providing access to enantiomerically enriched building blocks. nih.gov Chemoenzymatic methods have also been effectively used to resolve racemic mixtures or to perform dynamic kinetic asymmetric transformations (DYKAT) on piperidine diols, yielding products with excellent diastereoselectivity. nih.gov Such methods can transform a mixture of isomers into a single, desired stereoisomer, for example, converting a rac/meso diol mixture into a specific cis-diacetate. nih.gov These strategies are crucial for producing enantiopure materials for advanced applications.

Functionalization at the Piperidine Nitrogen (N1-Substitution)

The introduction of the 4-chlorophenyl group at the N1 position is a key step in the synthesis of the target compound. This transformation is typically accomplished via C-N cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, and the Buchwald-Hartwig amination is a premier method for N-arylation. wikipedia.orgsemanticscholar.org This reaction facilitates the coupling of an amine (in this case, the piperidine nitrogen) with an aryl halide or triflate (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene). wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success. Early systems used sterically hindered phosphine (B1218219) ligands, while later generations employed bidentate phosphine ligands like BINAP and DPPF, which often provide higher rates and yields, especially with challenging substrates like primary amines. wikipedia.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig N-Arylation

Component Example(s) Role Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor nih.govresearchgate.net
Ligand BINAP, DPPF, Phosphatrioxa-adamantane Stabilizes Pd complex, facilitates catalytic cycle wikipedia.orgresearchgate.net
Base Cs₂CO₃, K₂CO₃, NaOt-Bu Deprotonates the amine nih.gov
Solvent Toluene, Dioxane Reaction medium nih.gov
Aryl Precursor Aryl bromides, Aryl chlorides, Aryl triflates Source of the aryl group wikipedia.orgresearchgate.net

While the Buchwald-Hartwig reaction is dominant, older methods like the copper-catalyzed Ullmann condensation can also be used for N-arylation, though they often require harsher conditions. researchgate.netresearchgate.net

While the target compound is N-arylated, it is instructive to consider alternative N-functionalization strategies such as alkylation and acylation, which produce related classes of piperidine derivatives. These reactions typically start with a secondary amine precursor, like 3-hydroxymethylpiperidine.

N-Alkylation can be achieved by treating the piperidine with an alkyl halide. This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile.

N-Acylation involves the reaction of the piperidine with an acyl chloride or acid anhydride, usually in the presence of a base, to form an N-acylpiperidine (an amide). This reaction is analogous to the Friedel-Crafts acylation of aromatic rings, where an acyl group is introduced, but in this context, it occurs at the nitrogen atom. masterorganicchemistry.comstudymind.co.uk These methods provide access to a wide array of N-substituted piperidines with diverse functionalities, contrasting with the specific C-N bond formation seen in N-arylation.

Modifications at the Hydroxymethyl Group (C3-Position)

The primary alcohol of the hydroxymethyl group at the C3 position is a versatile functional handle that allows for a variety of subsequent chemical transformations.

Key modifications include:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. This transformation opens up further synthetic possibilities, such as reductive amination or amide coupling reactions. The oxidation of hydroxyl groups on similar piperidine structures is a documented transformation.

Esterification: Reaction with a carboxylic acid (under Fischer esterification conditions) or, more commonly, an acyl chloride or anhydride, will convert the alcohol into an ester. This allows for the introduction of a wide range of R-groups via the acyl moiety.

Etherification: The alcohol can be converted into an ether, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide to form a C-O-C linkage.

Table 3: Potential Chemical Transformations of the C3-Hydroxymethyl Group

Reaction Type Reagents Functional Group Formed
Oxidation PCC, DMP, Swern Oxidation Aldehyde (-CHO)
Oxidation Jones Reagent (CrO₃/H₂SO₄), KMnO₄ Carboxylic Acid (-COOH)
Esterification Acyl Chloride (RCOCl), Pyridine (B92270) Ester (-CH₂OCOR)
Etherification NaH, then Alkyl Halide (R-X) Ether (-CH₂OR)

These modifications significantly expand the chemical diversity that can be accessed from the this compound scaffold, making it a valuable intermediate in medicinal and materials chemistry.

Controlled Oxidation and Reduction Reactions

The chemical reactivity of the primary alcohol in this compound allows for controlled oxidation and reduction reactions to access a variety of related derivatives.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the oxidation of a similar compound, 1‐(4‐chlorophenyl) pyrazolidin‐3‐one, has been studied using air in the presence of a catalyst, highlighting the potential for catalyzed aerobic oxidation. researchgate.net Common laboratory reagents for such transformations include chromium-based reagents or milder, more selective methods like those employing Dess-Martin periodinane or Swern oxidation for conversion to the aldehyde. Further oxidation to the carboxylic acid can be achieved with stronger agents like potassium permanganate (B83412) or Jones reagent.

Reduction: The synthesis of this compound and its analogues can involve the reduction of a corresponding carbonyl group. For example, the synthesis of a related compound, {1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol, was accomplished via the reduction of a ketone precursor using lithium borohydride (B1222165) (LiBH₄). Similarly, the reduction of esters or carboxylic acids at the C3 position of the piperidine ring using reagents like lithium aluminum hydride (LiAlH₄) can yield the target alcohol. Hydrogenation is another key reduction method; for instance, 1,4-diacetyl 4-phenyl 1,4-dihydropyridine (B1200194) dissolved in methanol (B129727) can be reduced in the presence of a Palladium/carbon catalyst to yield 1,4-diacetyl 4-phenyl piperidine. google.com

Table 1: Examples of Oxidation and Reduction Reactions for Related Piperidine Scaffolds This table is interactive. Click on the headers to sort.

Reaction Type Precursor Functional Group Product Functional Group Reagent Example(s) Reference
Oxidation Pyrazolidin-3-one Pyrazol-3-ol Air, Fe/AC catalyst researchgate.net
Reduction Ketone Alcohol Lithium borohydride (LiBH₄)
Reduction Di-acetyl dihydropyridine Di-acetyl piperidine H₂, Palladium/carbon google.com
Reduction N-benzyl piperidine Piperidine H₂, Palladium-carbon google.comchemicalbook.com

Derivatization via Nucleophilic Substitution and Esterification

The functional groups of this compound—the secondary amine within the piperidine ring and the primary hydroxyl group—are key sites for derivatization through various chemical reactions.

Nucleophilic Substitution: The nitrogen atom of the piperidine ring can act as a nucleophile. It can be alkylated or acylated to introduce a wide range of substituents. Nucleophilic aromatic substitution reactions involving piperidine derivatives are well-documented. nih.govnih.gov For example, reactions with activated aryl halides or pseudo-halides can be used to modify the N-substituent. nih.gov Furthermore, the hydroxyl group at the C3 position can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling its displacement by various nucleophiles to introduce new functionalities at the C3-methyl position. An alternative strategy involves using brominated intermediates for nucleophilic substitution.

Esterification and Amide Bond Formation: The primary alcohol is readily converted to esters through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). Coupling agents such as carbonyldiimidazole (CDI), or combinations like HOBt/HBTU with a base, are effectively used to promote the formation of amide or ester bonds. nih.gov This allows for the linkage of diverse molecular fragments to the C3-hydroxymethyl group, creating a library of ester derivatives.

Synthesis of Structurally Diverse Analogues and Isosteres

The structural framework of this compound serves as a template for the synthesis of a wide array of analogues, achieved by modifying the chlorophenyl ring or by introducing different functional groups onto the piperidine core.

Variations in the Chlorophenyl Moiety

The 4-chlorophenyl group attached to the piperidine nitrogen is a common starting point for synthetic variation. Analogues have been synthesized where this group is replaced with other substituted phenyl rings or different aromatic systems. These modifications are typically achieved by starting with a different substituted aniline (B41778) in the initial steps of the piperidine synthesis. For instance, procedures have been described for synthesizing analogues containing methoxyphenyl and alkylphenyl groups. google.com Other documented variations include the replacement of the chlorine atom with fluorine, leading to (4-fluorophenyl)piperidine derivatives, or the introduction of additional chlorine atoms to yield dichlorophenyl analogues. nih.govnih.gov

Table 2: Examples of Analogues with Variations in the N-Aryl Substituent This table is interactive. Click on the headers to sort.

N-Aryl Substituent Example Compound Name Reference
4-Fluorophenyl ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol nih.govbldpharm.comsigmaaldrich.com
2,4-Dichlorophenyl 1-(((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)methyl)piperazine nih.gov
3-Aminophenyl (via benzyl (B1604629) linker) (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol sigmaaldrich.com
Phenyl 4-acetyl 4-phenyl piperidine hydrochloride google.com
4-Chlorophenylsulfonyl (1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)methanol bldpharm.com

Introduction of Diverse Groups at C3 and C4 Positions

Modifications to the piperidine ring itself, particularly at the C3 and C4 positions, are crucial for developing structurally diverse analogues.

C3 Position: The C3 position, bearing the hydroxymethyl group in the parent compound, is a prime site for modification. As discussed (Sec. 2.3.2), the hydroxyl group can be oxidized to an aldehyde or carboxylic acid or esterified. It can also be replaced entirely. A notable example is the synthesis of 1-(((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)methyl)piperazine, where the hydroxyl is substituted with a piperazine (B1678402) moiety, demonstrating the introduction of a significantly different functional group via the C3-methyl linker. nih.gov

C4 Position: The introduction of substituents at the C4 position leads to important structural isomers and analogues. Syntheses often begin with a piperidin-4-one derivative, which can react with organometallic reagents. For example, the reaction of N-protected piperidinone derivatives with 4-chlorophenylmagnesium bromide is a key step in synthesizing 4-(4-chlorophenyl)piperidin-4-ol. This C4-hydroxy analogue is a known intermediate for various pharmaceuticals. researchgate.net Alkylation of the piperidine nitrogen followed by reaction with halogenated ketones is another documented method for producing C4-substituted compounds. Furthermore, methods exist for introducing acyl groups at the C4 position of a 4-aryl piperidine scaffold. google.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980), a combination of 1H, 13C, and 2D NMR experiments would be required for full structural assignment.

¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm) due to their coupling with adjacent protons. The protons on the piperidine (B6355638) ring and the hydroxymethyl group would appear in the aliphatic region (typically δ 1.5-4.0 ppm). The chemical shifts and coupling constants (J-values) of the piperidine protons would be crucial for determining their relative positions (axial vs. equatorial) and thus the conformation of the six-membered ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The carbons of the 4-chlorophenyl ring would resonate in the aromatic region (δ 110-150 ppm), while the piperidine and hydroxymethyl carbons would appear in the aliphatic region (δ 20-70 ppm).

Based on the structure of this compound, the following table outlines the expected NMR signals. Note that actual chemical shifts can vary depending on the solvent and other experimental conditions.

Interactive Data Table: Expected NMR Signals for this compound

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Aromatic CH (ortho to Cl)6.8 - 7.2 (doublet)128 - 130Part of the AA'BB' system of the p-substituted ring.
Aromatic CH (meta to Cl)7.1 - 7.5 (doublet)115 - 120Part of the AA'BB' system of the p-substituted ring.
Aromatic C-ClN/A125 - 135Quaternary carbon, signal expected to be weaker.
Aromatic C-NN/A145 - 155Quaternary carbon, signal expected to be weaker.
Piperidine CH₂ (adjacent to N)3.0 - 3.850 - 60Protons are diastereotopic.
Piperidine CH (with -CH₂OH)1.8 - 2.535 - 45Chiral center.
Other Piperidine CH₂1.5 - 2.225 - 35Complex overlapping multiplets expected.
Hydroxymethyl CH₂3.4 - 3.960 - 70Signal would likely be a doublet of doublets.
Hydroxyl OHVariable (broad singlet)N/APosition is concentration and solvent dependent; may exchange with D₂O.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This is critical for confirming the identity of a newly synthesized compound or an unknown substance.

For this compound (C₁₂H₁₆ClNO), HRMS would be used to measure its exact mass. The presence of chlorine would be evident from its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two major peaks separated by approximately 2 Da.

While specific experimental HRMS data is not publicly available, predicted values for common adducts have been calculated. uni.lu This data is invaluable for identifying the compound in complex mixtures.

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

AdductMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₇ClNO⁺226.0993
[M+Na]⁺C₁₂H₁₆ClNNaO⁺248.0813
[M-H]⁻C₁₂H₁₅ClNO⁻224.0848
[M]⁺C₁₂H₁₆ClNO⁺225.0915

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this compound would likely involve cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group, as well as fragmentation of the piperidine ring itself. Analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. It serves as a rapid and effective method for identifying the functional groups within a molecule.

An IR spectrum of this compound would be expected to display several key absorption bands. The presence of a hydroxyl (-OH) group would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear as a strong band between 1000-1260 cm⁻¹. Aromatic C-H stretching vibrations from the chlorophenyl ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and hydroxymethyl groups would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1020-1250 cm⁻¹ range. Finally, the C-Cl bond would show a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Expected Intensity
HydroxylO-H stretch3200 - 3600Strong, Broad
Aromatic RingC-H stretch3010 - 3100Medium to Weak
Aliphatic GroupsC-H stretch2850 - 2960Medium to Strong
Aromatic RingC=C stretch1450 - 1600Medium (multiple bands)
AlcoholC-O stretch1000 - 1260Strong
Tertiary AmineC-N stretch1020 - 1250Medium to Weak
Chloro-AromaticC-Cl stretch600 - 800Strong

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, a successful crystal structure analysis would provide unequivocal proof of its molecular structure. It would reveal the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 4-chlorophenyl and hydroxymethyl substituents (axial vs. equatorial). Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing arrangement. While crystal structure data for the exact target molecule is not currently available in public databases, studies on closely related compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, confirm that the piperidine ring typically adopts a stable chair conformation. msu.edu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This makes CD an excellent tool for determining the enantiomeric purity (or enantiomeric excess) of a sample.

Furthermore, by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of related compounds with known absolute configurations, it is often possible to assign the absolute configuration (R or S) of the chiral center. For the development of chiral molecules in fields like pharmaceuticals, where enantiomers can have vastly different biological activities, such analysis is critically important. No experimental or theoretical chiroptical data for this compound is currently reported in the literature.

Molecular and Cellular Biological Activities Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Impact of Substituent Position and Electronic Properties

In related heterocyclic structures, the nature of the substituent, whether it is an electron-withdrawing or electron-donating group (EDG), has been shown to affect biological activity. For instance, in a study on PAK4 inhibitors, compounds with EWGs of varying sizes and electronegativities displayed a range of activities, while a compound with an EDG was inactive. The electronic distribution, as visualized by the molecular electrostatic potential (MEP) surface, is a key factor in understanding these interactions.

The position of the substituent is also critical. In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, a chlorine atom at the ortho position of the phenyl ring resulted in the most potent acetylcholinesterase inhibitory activity, while a meta substitution led to the lowest inhibitory effect. A para-chloro substitution also conferred favorable activity. This highlights that the interplay between electronic effects and steric factors, dictated by the substituent's position, is a key determinant of biological efficacy.

Stereochemical Influence on Binding and Efficacy

Stereochemistry is a critical factor that can significantly impact the biological activity of chiral molecules like [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980), which possesses a stereocenter at the C3 position of the piperidine (B6355638) ring. The differential spatial arrangement of substituents in stereoisomers can lead to variations in their binding affinity for receptors and enzymes, and consequently, their pharmacological effects.

For instance, the stereochemical configuration of piperidin-4-one derivatives has been shown to influence their antibacterial, antifungal, and anthelmintic activities. In another example, the natural (5S, αS) isomers of 3-Br-acivicin and its derivatives exhibited significantly greater antimalarial potency compared to their other stereoisomers, suggesting a stereoselective uptake mechanism. This underscores the principle that biological systems are often highly stereoselective, and different enantiomers or diastereomers of a compound can have distinct pharmacological and pharmacokinetic profiles. Therefore, the specific stereochemistry of this compound is expected to be a key determinant of its biological activity.

Preclinical In Vitro Efficacy Studies (Non-human cellular or biochemical systems)

Derivatives of N-(4-chlorophenyl)piperidine have been investigated in a variety of non-human cellular and biochemical systems to determine their potential therapeutic efficacy across different domains.

Antiviral Properties in Cell-Based Assays

The antiviral potential of compounds containing the N-phenylpiperidine scaffold has been explored against various viruses. A study on 1,4,4-trisubstituted piperidines demonstrated that this class of compounds can inhibit coronavirus replication in vitro, with some analogs showing activity against SARS-CoV-2 Mpro, a key viral enzyme.

In a separate investigation, new derivatives of N-substituted piperidines were evaluated for their activity against the influenza A/H1N1 virus. All tested substances were found to be effective against this influenza strain when compared to commercial antiviral drugs. While the specific compound this compound was not evaluated in these studies, the findings suggest that the N-phenylpiperidine core is a promising scaffold for the development of antiviral agents. Additionally, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which contain the 4-chlorophenyl moiety, were synthesized and showed promising antiviral activity against the Tobacco Mosaic Virus (TMV).

Neuropharmacological Effects in Isolated Systems (e.g., receptor binding, neurotransmitter reuptake inhibition in neuronal cell lines or brain membranes)

N-arylpiperidine and related structures are well-known pharmacophores in neuropharmacology, often interacting with various receptors and transporters in the central nervous system.

Receptor Binding: Compounds containing the N-(4-chlorophenyl)piperidine or similar moieties have been shown to bind to various receptors. For instance, 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (BF2.649) is a potent and selective inverse agonist at the human histamine (B1213489) H3 receptor, with a Ki value of 0.16 nM. In another study, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited very high affinity for the dopamine (B1211576) D4 receptor with an IC50 of 0.057 nM and high selectivity over the D2 receptor. Furthermore, a series of benzyloxy piperidine-based compounds were identified as selective dopamine D4 receptor antagonists.

Neurotransmitter Reuptake Inhibition: The N-arylpiperidine scaffold is also a key feature of many monoamine reuptake inhibitors. A study on 4-benzylpiperidine (B145979) carboxamides explored their effects on serotonin (B10506), norepinephrine (B1679862), and dopamine reuptake. The results indicated that structural modifications, such as the nature of the substituents on the phenyl ring and the length of a linker, significantly influence the potency and selectivity of these compounds as monoamine reuptake inhibitors. For example, compounds with a bis(4-chlorophenyl)acetyl substitution showed a high degree of inhibition of the norepinephrine transporter.

The table below summarizes the neuropharmacological activities of some N-(4-chlorophenyl)piperidine analogs and related compounds.

Compound/Derivative ClassActivityTarget(s)Key Findings
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidineReceptor Binding (Inverse Agonist)Histamine H3 ReceptorPotent and selective inverse agonist (Ki = 0.16 nM).
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideReceptor BindingDopamine D4 ReceptorHigh affinity and selectivity (IC50 = 0.057 nM).
Benzyloxy piperidine derivativesReceptor Binding (Antagonist)Dopamine D4 ReceptorIdentified as selective D4 receptor antagonists.
4-Benzylpiperidine carboxamides with bis(4-chlorophenyl)acetyl substitutionNeurotransmitter Reuptake InhibitionNorepinephrine TransporterHigh degree of inhibition observed.

Enzyme Inhibition Profiles (e.g., acetylcholinesterase, urease, lipoxygenase)

The N-(4-chlorophenyl)piperidine moiety is present in various compounds that have been shown to inhibit the activity of several enzymes.

Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Several piperidine derivatives have been investigated as AChE inhibitors. In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the compound with an ortho-chlorine substituent on the phenyl ring was the most potent, with an IC50 of 0.91 µM. A para-chloro substituent also conferred favorable activity.

Urease Inhibition: Urease inhibitors have therapeutic potential, particularly in treating infections caused by urease-producing bacteria like Helicobacter pylori. Compounds containing a 4-chlorophenyl group have shown promise as urease inhibitors. For example, 1-(4-chlorophenyl)-3-palmitoylthiourea was identified as a potent uncompetitive inhibitor of jack bean urease. In another study, furan (B31954) chalcones containing a 2-chlorophenyl or a 2,5-dichlorophenyl moiety were found to be more potent urease inhibitors than the standard drug thiourea.

Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes involved in inflammatory pathways. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and evaluated as 15-lipoxygenase (15-LOX) inhibitors. Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the micromolar range.

The table below provides a summary of the enzyme inhibitory activities of various compounds containing the N-(4-chlorophenyl)piperidine scaffold or related moieties.

Compound/Derivative ClassEnzyme InhibitedIC50/Activity
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesteraseIC50 = 0.91 µM
1-(4-chlorophenyl)-3-palmitoylthioureaUreasePotent inhibitor
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-oneUreaseIC50 = 16.13 µM
4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides15-LipoxygenasePotent inhibition (e.g., IC50 = 17.43 µM for one derivative)

Preclinical in Vivo Pharmacological Profiling in Non Human Organismal Models

Development and Validation of Relevant Animal Models for Disease Mechanisms

There is no specific information available in the scientific literature regarding the development and validation of animal models used for studying the disease mechanisms related to [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980). While animal models are crucial for biomedical research to simulate disease progression and for the preclinical assessment of new chemical entities, no such models have been described for this particular compound. nih.govmdpi.com

Pharmacological Response Assessment in Animal Studies

No data from animal studies assessing the pharmacological response of this compound, such as behavioral assays for central nervous system activity, anti-infective efficacy, or analgesic activity in rodents, could be located in the public domain.

Pharmacokinetic Characterization in Animal Models

Detailed pharmacokinetic characterization of this compound in animal models, including its absorption, distribution, metabolism, excretion, half-life, plasma protein binding, and tissue distribution, has not been reported in the available scientific literature. Pharmacokinetic studies are essential to understand how a substance is processed within a living organism, but such data is not available for this compound. bjmu.edu.cn

Comparative Analysis of Stereoisomer Pharmacodynamics and Pharmacokinetics in Animal Systems

There are no published comparative analyses of the pharmacodynamics and pharmacokinetics of the stereoisomers of this compound in animal systems. The differential effects of stereoisomers are a critical aspect of drug development, as seen with structurally related compounds like Vacquinol-1, where isomers show distinct pharmacokinetic and pharmacodynamic properties. nih.govrecipharm.com However, for this compound itself, this information is absent.

Advanced Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Compound Quantification and Impurity Profiling in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purity assessment of pharmaceutical compounds. ijpsonline.combiomedres.us The primary goal of impurity profiling is to identify and quantify any unwanted substances that may arise during the synthesis or storage of an active pharmaceutical ingredient (API). ijpsonline.comresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities, as their presence can affect the safety and efficacy of a drug product. nih.gov

For a piperidine (B6355638) derivative like [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980), a reverse-phase HPLC (RP-HPLC) method would typically be developed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. UV detection is commonly employed, especially for compounds with a chromophore like the chlorophenyl group in the target molecule. ijpsonline.com When impurities lack a suitable chromophore or are present at very low levels, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for their superior sensitivity and ability to provide structural information. ijpsonline.comnih.gov

The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation of the main compound from all potential impurities. ijprdjournal.com For some piperidine-containing compounds that lack strong UV absorbance, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be used to enhance detection by HPLC-UV systems. nih.gov

Table 1: Example HPLC Method Parameters for Analysis of a Piperidine Derivative This table is a representative example based on methods for similar compounds and would require specific optimization for this compound.

ParameterConditionRationale/Reference
Column C18, 250 x 4.6 mm, 5 µmA standard choice for reverse-phase chromatography, offering good retention and separation of moderately polar compounds. nih.gov
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic)Acetonitrile is a common organic modifier. Phosphoric acid helps to control the pH and ensure consistent ionization state of the analyte, improving peak shape. nih.gov
Flow Rate 1.0 mL/minA typical analytical flow rate providing good efficiency without excessive pressure. nih.gov
Detection UV at 220-254 nmThe chlorophenyl group is expected to have significant absorbance in this range. ijpsonline.com
Column Temp. 30 °CTemperature control ensures reproducible retention times. nih.gov
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC.

Since the this compound molecule contains a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making it crucial to control the stereochemical purity of the compound. nih.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.) of a sample. researchgate.net

There are two main strategies for chiral separation by HPLC:

Indirect Method: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov

Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). This is the more common approach. nih.gov CSPs are based on a variety of chiral selectors, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being widely used in the pharmaceutical industry. nih.govmdpi.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. researchgate.net

The choice of CSP and mobile phase is critical for achieving enantiomeric separation. For piperidine-containing compounds and other chiral pharmaceuticals, polysaccharide-based columns like Chiralpak® and Lux® are often effective. nih.govmdpi.com

Table 2: Representative Chiral HPLC Conditions for Separation of Chiral Amines/Alcohols This table provides examples from literature for related compound classes. Specific conditions would need to be screened and optimized for this compound.

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseCompound Class Reference
Polysaccharide (Cellulose Derivative) Lux® Cellulose-4Acetonitrile/Ethanol/DEAFor separation of amlodipine (B1666008) (a drug with a chiral center). researchgate.net
Polysaccharide (Amylose Derivative) Chiralpak® IG-3Polar-organic, reversed-phase, or HILIC modesUsed for separating various pharmaceuticals, including β-blockers. nih.gov
Macrocyclic Glycopeptide Chirobiotic™ VMethanol (B129727)/Acetic Acid/Ammonium (B1175870) trifluoroacetateEffective for a wide range of chiral compounds, including those with amine and hydroxyl groups. researchgate.net
Crown Ether Crownpak® CR(+)Perchloric Acid/MethanolSpecifically useful for the resolution of compounds containing a primary amino group. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amine functionalities, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Derivatization masks the polar groups, reducing intermolecular hydrogen bonding and increasing volatility. For a compound with a hydroxyl group, common derivatization methods include silylation (e.g., with BSTFA) or acylation. Studies on related compounds, such as the haloperidol (B65202) metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), have utilized acylation with agents like pentafluorobenzoyl chloride for analysis by GC with an electron-capture detector, a method whose structural confirmation relies on GC-MS. nih.gov Similarly, analysis of methanol in biological samples has been achieved by derivatization with 3,4-dihydro-2H-pyran to form a stable, volatile ether suitable for GC-MS analysis. nih.gov

The GC-MS analysis of a derivatized sample of this compound would provide a retention time for the derivative and a mass spectrum. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint, allowing for structural confirmation of the parent compound and its impurities. nih.gov

Development of Bioanalytical Methods for Quantifying this compound in Biological Matrices from Preclinical Studies

To evaluate the pharmacokinetic profile of a compound in preclinical studies, robust bioanalytical methods are required to accurately quantify its concentration in biological matrices such as plasma, urine, or tissue homogenates. rasayanjournal.co.in Given the expected low concentrations of the compound in these matrices, these methods must be highly sensitive and selective. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the predominant technique for this purpose.

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering endogenous components like proteins and phospholipids. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For a piperidine derivative, SPE can offer cleaner extracts and better concentration compared to PPT or LLE. researchgate.net

Chromatographic Separation: A rapid and efficient HPLC or UHPLC method is developed to separate the analyte from any remaining matrix components and potential metabolites.

Detection: Mass spectrometry, typically with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity.

Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, recovery, and stability.

For example, a method for quantifying tizanidine, another nitrogen-containing heterocyclic compound, in human plasma involved a simple protein precipitation step followed by RP-HPLC analysis. rasayanjournal.co.in For the toxic metabolite of haloperidol, CPHP, methods have been developed using both LLE followed by derivatization for HPLC-fluorescence detection and direct injection after PPT for HPLC-UV analysis in human urine. nih.gov

Table 3: General Workflow for Bioanalytical Method Development This outlines a typical approach for quantifying a novel compound in plasma.

StepTechnique/ProcedurePurpose
1. Sample Collection Plasma harvesting from whole bloodObtain the biological matrix of interest.
2. Sample Pre-treatment Addition of internal standard, followed by Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) with acetonitrile/methanol. rasayanjournal.co.inTo ensure accurate quantification and remove major interferences like proteins.
3. Evaporation & Reconstitution The clean extract is dried down and reconstituted in a mobile phase-compatible solvent.To concentrate the sample and ensure compatibility with the LC system.
4. LC-MS/MS Analysis Injection onto a UHPLC system coupled to a triple quadrupole mass spectrometer.For rapid, sensitive, and selective quantification of the analyte.

Spectroscopic Methods for Reaction Monitoring and Process Analytical Technology (PAT) in Synthesis

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) which affect critical quality attributes (CQAs). mt.com The goal is to build quality into the product in real-time, rather than relying solely on end-product testing. Spectroscopic tools are central to PAT, as they can often be implemented in-line or on-line for real-time monitoring of chemical reactions. mt.com

The synthesis of a complex molecule like this compound involves multiple steps, such as the formation of the piperidine ring and the introduction of substituents. mdpi.comnih.govdtic.mil Real-time monitoring of these reactions can provide critical information on reaction kinetics, conversion, and the formation of intermediates or impurities, allowing for improved control and optimization.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, products, and key intermediates can be tracked in real-time by monitoring their characteristic vibrational bands. mt.com For example, the disappearance of a carbonyl stretch from a starting material and the appearance of a new band corresponding to the product could be monitored to determine reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR systems can be integrated into a reaction setup to provide detailed structural information over the course of the reaction. This allows for unambiguous identification of species in the reaction mixture and can provide quantitative data on reaction progress. acs.org

By applying these PAT tools, the synthesis of this compound can be better understood and controlled, leading to a more robust, efficient, and consistent manufacturing process. mt.com

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The development of analogues of [1-(4-chlorophenyl)piperidin-3-yl]methanol (B1353980) is a key strategy for enhancing its therapeutic potential. Rational design principles guide the modification of the core structure to improve affinity for biological targets, optimize pharmacokinetic properties, and reduce potential off-target effects.

One approach involves creating conformationally constrained analogues to better understand the optimal three-dimensional structure for receptor binding. nih.gov By introducing structural modifications, such as bridges or bulky groups, researchers can limit the rotational freedom of the aryl rings, potentially locking the molecule into a more active conformation. nih.gov However, such modifications must be carefully considered, as increased steric bulk can also lead to unfavorable interactions with the target receptor. nih.gov

Another strategy is the hybridization of pharmacophores, combining the this compound scaffold with other known active chemical motifs. For instance, incorporating moieties like 1,3,4-oxadiazole (B1194373) can lead to derivatives with entirely new biological activities. scielo.brscielo.br The synthesis of such analogues often involves multi-step reaction sequences, starting with the core piperidine (B6355638) structure and adding complexity through functional group transformations. scielo.brevitachem.com For example, a common synthetic route involves the alkylation of a piperidine derivative followed by reduction to introduce the key hydroxymethyl group. evitachem.com

The table below showcases examples of synthesized analogues based on related piperidine scaffolds, illustrating the diversity of chemical modifications possible.

Compound/Derivative ClassModification StrategyResulting Properties/Potential
Conformationally Constrained Analogues Introduction of a four-carbon bridge to restrict aryl ring rotation.Reduced receptor affinity and potency, suggesting the modification created a suboptimal orientation for the target. nih.gov
1,3,4-Oxadiazole Derivatives Synthesis from a 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl core via cyclization with carbon disulfide and hydrazine (B178648) hydrate.Generated a library of compounds with demonstrated urease and acetylcholinesterase inhibitory activity. scielo.brscielo.br
Quaternary Ammonium (B1175870) Salts Introduction of a permanent positive charge on the piperidine nitrogen.Designed to enhance interaction with the mitochondrial membrane, potentially increasing cytotoxic potency against tumor cells. nih.gov
N-Benzyl Paroxol Replacement of the N-H group with an N-benzyl group on a related fluorophenyl analogue.Serves as a known impurity in the synthesis of Paroxetine.

Future design efforts will likely focus on fine-tuning the electronic and steric properties of the molecule. This includes exploring a wider range of substituents on the phenyl ring and modifying the linker between the piperidine ring and the methanol (B129727) group to optimize interactions with specific biological targets.

Exploration of Novel Biological Targets and Mechanisms Beyond Current Scope

While initial interest in this class of compounds has centered on neurological disorders, its structural elements suggest a much broader range of potential biological targets. evitachem.com The piperidine ring is a common feature in many biologically active molecules, and the 4-chlorophenyl group can significantly influence pharmacokinetics and target engagement. ontosight.ai

Future research could systematically screen this compound and its newly synthesized analogues against diverse panels of receptors, enzymes, and ion channels. Promising areas for exploration include:

Enzyme Inhibition: The core structure is amenable to modifications that could target various enzymes. Derivatives have already shown potent inhibitory activity against urease and acetylcholinesterase, suggesting that other hydrolases or transferases could be viable targets. scielo.br

Inflammasome Modulation: Scaffolds containing a 1-piperidinyl-dihydro-benzo-imidazol-2-one moiety have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov This suggests that analogues of this compound could be designed to modulate this pathway, offering potential treatments for inflammatory diseases.

Antineoplastic Activity: Related piperidone compounds have demonstrated cytotoxicity against various cancer cell lines. nih.govnih.gov The proposed mechanisms include the induction of apoptosis and the disruption of the mitochondrial membrane potential, highlighting a potential application in oncology. nih.gov

GPCR Modulation: The molecule's structure is reminiscent of ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. evitachem.com Beyond these, systematic screening could uncover activity at other GPCRs, including cannabinoid receptors, for which related piperidine carboxamides have shown affinity. nih.gov

The following table summarizes potential novel biological targets for this chemical scaffold.

Potential Biological TargetRationale/Supporting EvidencePotential Therapeutic Area
Urease & Acetylcholinesterase Synthesized 1,3,4-oxadiazole derivatives show significant inhibitory activity. scielo.brInfectious Disease, Alzheimer's Disease
NLRP3 Inflammasome Chemical modulation of a related piperidine scaffold yielded potent NLRP3 inhibitors. nih.govAutoimmune & Inflammatory Disorders
Mitochondrial Function Related quaternary ammonium piperidones were shown to lower the mitochondrial membrane potential in cancer cells. nih.govOncology
Cannabinoid Receptors (CB1/CB2) Conformationally constrained analogues of a related piperidinyl-pyrazole carboxamide were evaluated for CB1/CB2 receptor binding. nih.govPain, Inflammation, Neurological Disorders

Integration of Advanced Computational Approaches for Structure-Based Drug Design

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. researchgate.net These computational methods can significantly reduce the time and cost associated with drug development by prioritizing the most promising molecules for synthesis and testing. nih.gov

Structure-based drug design (SBDD) is particularly relevant when the three-dimensional structure of the biological target is known. nih.gov Techniques like molecular docking can be used to predict how analogues of this compound will bind to a target's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved binding affinity and specificity. nih.gov

When a target's structure is unknown, ligand-based methods can be employed. Pharmacophore modeling, for example, can identify the essential chemical features required for biological activity based on a set of known active compounds. mdpi.com This model then serves as a template for virtual screening of large chemical databases to find novel molecules with the desired features.

Advanced computational approaches applicable to this scaffold include:

Computational MethodApplication in Drug DesignSpecific Benefit for this Scaffold
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein. nih.govmdpi.comOptimizing substitutions on the phenyl and piperidine rings for enhanced target-specific interactions.
Molecular Dynamics (MD) Simulations Simulates the movement of the molecule and its target protein over time, providing insight into binding stability. mdpi.comAssessing the conformational stability of designed analogues within a receptor's binding pocket.
3D-QSAR Correlates the 3D properties of molecules with their biological activity to build predictive models. mdpi.comGuiding the rational design of analogues with improved potency and selectivity.
Virtual High-Throughput Screening (vHTS) Screens large libraries of virtual compounds against a target to identify potential hits. nih.govRapidly identifying novel and diverse chemical starting points for new therapeutic targets.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govEarly-stage filtering of compounds with poor drug-like properties, reducing late-stage failures.

By integrating these computational tools, researchers can build robust models to predict the biological activity of novel analogues, explore potential off-target effects, and optimize pharmacokinetic profiles before committing to costly and time-consuming chemical synthesis. researchgate.net

Development of this compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. This compound possesses characteristics that make it a strong candidate for development into such a tool. It is a relatively small molecule with defined stereoisomers, such as rel-(+)-(3R,4S)-4-(4-Chlorophenyl)-3-piperidinemethanol, allowing for the study of stereospecific interactions with biological targets. bldpharm.com

Its established role as a tool in pharmacological studies for understanding receptor interactions and metabolism provides a solid foundation for this application. evitachem.com To function effectively as a chemical probe, the compound should ideally exhibit high selectivity for a single target. Future work would involve systematically profiling its activity across a wide range of proteins to confirm a specific molecular target or to identify a primary one.

Once a selective interaction is confirmed, the molecule can be used to:

Validate Biological Targets: By observing the cellular or physiological effects of the probe, researchers can confirm the role of its target protein in a specific disease process.

Elucidate Signaling Pathways: The probe can be introduced to cells or organisms to perturb a specific node in a biological network, allowing scientists to map the upstream and downstream effects and clarify complex signaling cascades.

Facilitate Target Identification: The compound can be modified to create an "affinity-based probe" by attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorescent dye). This allows for the isolation and identification of its binding partners from a complex biological sample, a crucial step in discovering novel drug targets.

The physicochemical properties of this compound, such as its predicted collision cross-section values, are valuable for its detection and quantification in complex mixtures using mass spectrometry-based techniques, which is essential for many chemical biology workflows. uni.lu

Utility of this compound and its Derivatives as Key Intermediates for Complex Molecule Synthesis

Beyond its own biological potential, this compound is a valuable synthetic intermediate. evitachem.com Its structure contains multiple reactive sites—primarily the hydroxyl group and the piperidine nitrogen—that can be readily modified, making it a versatile building block for constructing more complex molecules.

The utility of this scaffold is exemplified by related structures. For example, the analogue ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a critical intermediate in the industrial synthesis of paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI). This demonstrates the strategic importance of the 4-aryl-piperidin-3-yl-methanol core in pharmaceutical manufacturing.

Synthetic chemists can leverage the functional groups of this compound in various ways:

Esterification/Etherification: The primary alcohol can be converted into esters or ethers, allowing for the attachment of a wide range of chemical groups to modulate solubility, cell permeability, or to act as a prodrug.

N-Alkylation/N-Arylation: The piperidine nitrogen, being a secondary amine, can participate in reactions to introduce new substituents, further diversifying the molecular structure.

Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, providing a handle for subsequent reactions like reductive amination or amide bond formation.

The demonstrated synthesis of extensive libraries of 1,3,4-oxadiazole derivatives from a related piperidine core underscores its role as a foundational element for combinatorial chemistry and the exploration of new chemical space. scielo.br Its stability and well-characterized reactivity make it a reliable starting material for developing novel compounds targeting a wide array of diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1-(4-chlorophenyl)piperidin-3-yl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-chlorophenylmagnesium bromide with a piperidine precursor, followed by hydroxylation or reduction steps. Critical parameters include solvent choice (e.g., methanol for solubility), temperature (reflux conditions for cyclization), and catalysts (e.g., p-toluenesulfonic acid for imine formation, as seen in analogous syntheses ). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is essential to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the piperidine ring conformation, chlorophenyl substitution, and methanol group position.
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular weight (calculated for C12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}: 227.046151) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like methanol:buffer (65:35) to assess purity .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Challenges include:

  • Byproduct formation : Optimize stoichiometry to minimize undesired substitutions (e.g., over-alkylation of the piperidine nitrogen).
  • Solvent recovery : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (ethanol/water) to improve sustainability .
  • Crystallization control : Adjust cooling rates during recrystallization to prevent polymorphic variations affecting bioavailability .

Advanced Research Questions

Q. How do stereochemical variations (e.g., axial vs. equatorial hydroxyl group orientation) impact the biological activity of this compound?

  • Methodological Answer : Conduct enantiomeric separation using chiral HPLC (e.g., Chiralpak AD-H column) and test isomers in receptor-binding assays. For example, compare affinity for dopamine D2 receptors (analogous to L-741,626, a structurally related antagonist ). Molecular docking studies (e.g., AutoDock Vina) can predict binding modes influenced by stereochemistry .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange (e.g., chair-flip of the piperidine ring).
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to assign ambiguous peaks.
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 09) .

Q. How can researchers design structure-activity relationship (SAR) studies to enhance the compound’s selectivity for neurological targets?

  • Methodological Answer :

  • Analog synthesis : Modify the chlorophenyl group (e.g., replace Cl with F or CF3_3) or piperidine substituents (e.g., introduce methyl groups at C2/C6).
  • In vitro assays : Test analogs in cell-based models (e.g., cAMP inhibition for GPCR activity) and compare IC50_{50} values.
  • Metabolite profiling : Use LC-MS to identify active metabolites contributing to efficacy .

Q. What advanced analytical techniques are critical for detecting degradation products under stressed stability conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
  • UPLC-QTOF-MS : Identify degradation products via high-resolution mass fragmentation patterns.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.